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Compound of Interest

Compound Name: 1,3-Dimethoxy-1,3-dimethylurea

Cat. No.: B182188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of 1,3-dimethoxy-1,3-
dimethylurea, a compound of interest in synthetic chemistry and drug development. Due to

the limited availability of published experimental spectra for this specific molecule, this

document presents predicted data based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1,3-dimethoxy-1,3-
dimethylurea. These predictions are derived from typical values for the functional groups

present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of 1,3-dimethoxy-1,3-dimethylurea is expected to show two

distinct singlets, corresponding to the two types of methyl groups present.
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Proton Assignment
Predicted Chemical Shift
(δ) in ppm

Multiplicity

N-CH₃ 2.8 - 3.2 Singlet

O-CH₃ 3.6 - 4.0 Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are subject to

solvent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum is predicted to display three unique signals, corresponding to

the carbonyl carbon and the two different methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ) in ppm

C=O (Urea Carbonyl) 155 - 165

N-CH₃ 30 - 40

O-CH₃ 55 - 65

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each

unique carbon atom.

Table 3: Predicted IR Spectroscopic Data
The infrared spectrum will be characterized by a strong absorption from the carbonyl group and

various stretching and bending vibrations of the C-N and C-O bonds.
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Functional Group Vibrational Mode
Predicted
Absorption
Frequency (cm⁻¹)

Intensity

C=O Stretching 1680 - 1720 Strong

C-N Stretching 1350 - 1450 Medium-Strong

C-O Stretching 1000 - 1100 Medium-Strong

C-H (methyl) Stretching 2850 - 3000 Medium

Table 4: Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

Ion Type Predicted m/z Notes

[M]⁺ 148.08
Molecular ion (based on the

most abundant isotopes)

[M - OCH₃]⁺ 117 Loss of a methoxy group

[M - N(CH₃)OCH₃]⁺ 89 Cleavage of the N-N' bond

[CH₃NCO]⁺ 57
Fragment from cleavage of the

urea backbone

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-dimethoxy-1,3-dimethylurea in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the

sample is completely dissolved.
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Instrument Setup:

Place the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical

peaks.

Data Acquisition:

¹H NMR: Acquire the spectrum with an appropriate number of scans (typically 8-16) to

obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-

noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of solid 1,3-dimethoxy-1,3-dimethylurea with approximately

100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b182188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a dilute solution of 1,3-dimethoxy-1,3-dimethylurea in a

suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via an

appropriate ionization source.

Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common

method for this type of molecule.

Data Acquisition:

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to

observe the fragmentation pattern.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1,3-dimethoxy-1,3-dimethylurea.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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